5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde
Description
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde is a pyrazole-based compound featuring a 2,4-difluorophenyl substituent at the 5-position and a formyl group at the 3-position of the pyrazole ring. The fluorine atoms on the phenyl ring enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H6F2N2O |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-8(9(12)3-6)10-4-7(5-15)13-14-10/h1-5H,(H,13,14) |
InChI Key |
RBHPWXZNOBYMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atoms
Major Products Formed
Oxidation: 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(2,4-Difluorophenyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit notable anticancer properties. Specifically, 5-(2,4-difluorophenyl)-1H-pyrazole-3-carbaldehyde has shown effectiveness against several cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Prostate Cancer
In vitro studies indicate that this compound can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In several studies, derivatives of pyrazole were synthesized and tested for their ability to inhibit inflammatory responses in animal models. For instance, compounds derived from 5-(2,4-difluorophenyl)-1H-pyrazole-3-carbaldehyde demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Activity
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde has also been studied for its antimicrobial properties. It has shown activity against various bacterial strains, including resistant strains. The modification of the phenyl ring significantly impacts its efficacy against pathogens .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their pharmacological profiles. Research indicates that specific substitutions on the pyrazole ring can enhance biological activity:
| Substituent | Effect on Activity |
|---|---|
| 2,4-Difluorophenyl | Increases anticancer activity |
| Alkyl groups | Modulate anti-inflammatory effects |
| Halogen substitutions | Enhance antimicrobial potency |
These insights are vital for guiding future synthesis and modifications of pyrazole-based compounds to improve their therapeutic potential .
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. Among them, 5-(2,4-difluorophenyl)-1H-pyrazole-3-carbaldehyde showed promising results against liver and breast cancer cells, indicating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of pyrazole derivatives against multiple bacterial strains. The results indicated that modifications to the phenyl ring significantly impacted antimicrobial efficacy, with this compound exhibiting notable activity against resistant strains .
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Substituent Comparison of Selected Pyrazole-Carbaldehyde Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (F) and trifluoromethyl (CF₃) groups enhance electrophilicity at the pyrazole ring, affecting reactivity in nucleophilic additions or cyclization reactions .
- Tautomerism: Unlike 5-(2-hydroxyphenyl) derivatives, which exhibit keto-enol tautomerism , the title compound may exist in thione-thiol tautomeric forms due to the NH group, as seen in analogous triazole derivatives .
Physicochemical Properties
Table 2: Spectroscopic and Physical Property Comparison
Key Findings :
- The aldehyde group in all compounds shows strong IR absorption at ~1660–1700 cm⁻¹, consistent with conjugated carbonyl systems .
- Fluorine substituents (e.g., CF₃, difluorophenyl) downfield-shift adjacent protons and carbons in NMR due to electron withdrawal .
- Chlorine and sulfur-containing derivatives exhibit lower aqueous solubility compared to hydroxyl or methoxy analogs .
Biological Activity
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of 5-(2,4-difluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the condensation of 2,4-difluorobenzaldehyde with hydrazine derivatives and subsequent cyclization to form the pyrazole ring. Characterization methods such as NMR, MS, and elemental analysis are employed to confirm the structure of the synthesized compounds.
Anticancer Properties
Research indicates that pyrazole derivatives, including 5-(2,4-difluorophenyl)-1H-pyrazole-3-carbaldehyde, exhibit notable anticancer activity. In various studies:
- Cell Proliferation Inhibition : Compounds with similar structures have shown antiproliferative effects against multiple cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values often in the micromolar range .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that certain pyrazole derivatives can enhance caspase-3 activity significantly, indicating their role in promoting apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Various pyrazole derivatives have shown moderate antibacterial and antifungal activities. For instance, studies have reported that certain analogs exhibit promising results against specific strains of bacteria and fungi .
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde | Antibacterial | 25.0 |
| Analog A | Antifungal | 30.0 |
| Analog B | Antibacterial | 15.0 |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound:
- COX Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX-2 inhibition can be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the reactivity and biological potency of pyrazoles. For example, in a study comparing various derivatives, those with difluorophenyl substitutions showed improved anticancer and antimicrobial activities compared to their non-fluorinated counterparts .
| Substituent | Biological Activity | Observations |
|---|---|---|
| None | Low | Minimal activity observed |
| -F | Moderate | Enhanced activity noted |
| -CF3 | High | Significant increase in potency |
Case Studies
Several case studies highlight the effectiveness of 5-(2,4-difluorophenyl)-1H-pyrazole-3-carbaldehyde:
- Breast Cancer Study : A study demonstrated that this compound inhibited MDA-MB-231 cell proliferation by inducing apoptosis through caspase activation.
- Antimicrobial Study : Another investigation found that it exhibited significant antibacterial activity against Staphylococcus aureus with an IC50 value of 25 µM.
Q & A
Basic: What are the optimal synthetic routes for 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde?
Answer:
The synthesis of pyrazole-carbaldehyde derivatives typically involves cyclocondensation of hydrazines with β-ketoaldehydes or via Vilsmeier–Haack formylation of pyrazolone precursors. For 5-(2,4-difluorophenyl)-1H-pyrazole-3-carbaldehyde, non-conventional methods such as microwave-assisted reactions significantly reduce reaction time (from hours to minutes) and improve yields (70–90%) compared to conventional heating . Key steps include:
- Substrate preparation : Use 2,4-difluorophenylhydrazine and ethyl acetoacetate to form the pyrazolone intermediate.
- Formylation : Apply the Vilsmeier reagent (POCl₃/DMF) under microwave irradiation (80°C, 10–15 min) to introduce the aldehyde group .
- Purification : Column chromatography with hexane/ethyl acetate (3:1) ensures high purity.
Advanced: How can discrepancies in spectroscopic data for this compound be resolved during structural elucidation?
Answer:
Discrepancies between NMR/IR data and expected structures often arise from tautomerism (e.g., keto-enol equilibria) or crystallographic disorder. To resolve these:
- X-ray crystallography : Definitive structural confirmation can be achieved via single-crystal XRD, as demonstrated for analogous pyrazole-carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, CCDC 826153) .
- Dynamic NMR : Variable-temperature ¹³C NMR can detect tautomeric shifts in solution.
- DFT calculations : Compare experimental and computed IR spectra to validate carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ for the aldehyde group) .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., aldehydes at δ 9.8–10.2 ppm; pyrazole ring protons at δ 6.5–8.0 ppm) .
- XRD : Resolve positional ambiguity of substituents on the pyrazole ring (e.g., dihedral angles between fluorophenyl and pyrazole planes) .
- Elemental analysis : Verify stoichiometry (e.g., C₁₀H₆F₂N₂O requires C 56.08%, H 2.82%, N 13.08%) .
Advanced: What strategies improve reaction efficiency in Knoevenagel condensations involving this compound?
Answer:
To optimize Knoevenagel reactions (e.g., with chromene or quinoline carbaldehydes):
- Catalyst selection : Use piperidine or DBU (1–5 mol%) in ethanol/water mixtures to enhance nucleophilicity .
- Solvent-free conditions : Reduce side reactions and improve atom economy (yields >85%) .
- In situ monitoring : Employ HPLC-MS to track intermediates and adjust reaction time (typically 2–4 hr at 60°C).
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rodents) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust mask required if handling powder).
- Waste disposal : Neutralize residues with 10% NaOH before incineration .
Advanced: How does the 2,4-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing fluorine atoms:
- Activate the pyrazole ring : Facilitate Suzuki-Miyaura couplings (e.g., with aryl boronic acids) via enhanced electrophilicity at the 4-position .
- Steric effects : Ortho-fluorine substituents reduce rotational freedom, favoring planar transition states (e.g., in Buchwald-Hartwig aminations).
- Computational validation : DFT studies show a 15–20% increase in reaction rate compared to non-fluorinated analogs .
Basic: What solvents are compatible with this compound for crystallization?
Answer:
- Polar aprotic solvents : DMSO or DMF (5–10% v/v) enhance solubility for slow evaporation.
- Mixed solvents : Ethanol/water (7:3) yields needle-like crystals suitable for XRD .
Advanced: How can tautomeric equilibria impact biological activity studies?
Answer:
Pyrazole-carbaldehydes often exist as keto-enol tautomers, affecting binding to biological targets (e.g., antifungal activity against Candida spp.):
- pH-dependent studies : Use UV-Vis spectroscopy (λmax 270–290 nm) to monitor tautomer ratios in buffered solutions .
- Docking simulations : Compare enol (planar) vs. keto (twisted) forms for binding affinity to CYP51 enzymes .
Basic: What are the thermal stability thresholds for this compound?
Answer:
- DSC/TGA : Decomposition onset at 180–190°C under nitrogen .
- Storage : Keep at –20°C in amber vials to prevent aldehyde oxidation .
Advanced: What computational methods predict the compound’s spectroscopic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
